Iofetamine
Overview
Description
Preparation Methods
Iofetamine HCl 1-123 is synthesized by isotope exchange of non-radioactive this compound HCl with sodium iodide-123 (Na123I). The product is then purified through solvent partitioning between ether and acid, followed by ether and base. The base treatment removes ionic iodide or possible acidic impurities, leaving the product this compound as the free base in the ether .
Chemical Reactions Analysis
Iofetamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.
Scientific Research Applications
Iofetamine is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a radiolabeled compound for studying chemical reactions and mechanisms.
Biology: Employed in imaging studies to understand biological processes and brain function.
Industry: Applied in the development and testing of new radiopharmaceuticals and imaging agents.
Mechanism of Action
Iofetamine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine and inducing the release of these neurotransmitters, as well as dopamine. This mechanism is similar to other amphetamines. Due to its high lipophilicity, this compound rapidly penetrates the blood-brain barrier, allowing it to be effective in cerebral imaging .
Comparison with Similar Compounds
Iofetamine is similar to other amphetamines, such as:
p-Iodoamphetamine: Shares structural similarities and is also used in imaging studies.
N-Isopropylamphetamine: Another analogue with similar pharmacological properties.
d-Amphetamine: Known for its stimulant effects and used in various therapeutic applications.
p-Chloroamphetamine: Similar in structure and function, used in research and diagnostic imaging.
This compound’s uniqueness lies in its specific use as a radiopharmaceutical for cerebral blood perfusion imaging, which distinguishes it from other amphetamines primarily used for their stimulant effects.
Properties
IUPAC Name |
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHJSHTIVKELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048443 | |
Record name | Iofetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82691-33-6 | |
Record name | 4-Iodo-α-methyl-N-(1-methylethyl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82691-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iofetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iofetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOFETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A5X08042 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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